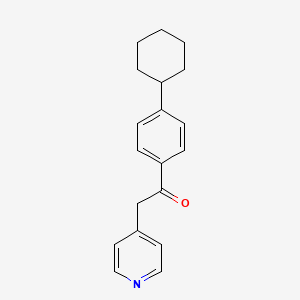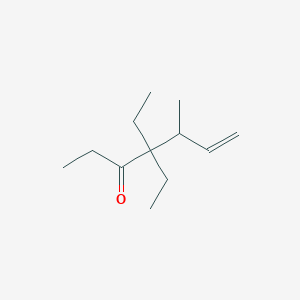
1,2-Ethanediamine, N-(9-anthracenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(9-anthracenylmethyl)-: is a chemical compound that features a 1,2-ethanediamine backbone with a 9-anthracenylmethyl group attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- typically involves the reaction of 1,2-ethanediamine with 9-anthracenylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for 1,2-Ethanediamine, N-(9-anthracenylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anthracenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(9-anthracenylmethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- involves its ability to interact with various molecular targets. The anthracenylmethyl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, which can then interact with biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N1,N2-bis(9-anthracenylmethyl)-
- 1,2-Ethanediamine, N-methyl-
Uniqueness
1,2-Ethanediamine, N-(9-anthracenylmethyl)- is unique due to the presence of the anthracenylmethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes with metals and its potential interactions with biological macromolecules .
Eigenschaften
CAS-Nummer |
161198-69-2 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N'-(anthracen-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H18N2/c18-9-10-19-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,19H,9-10,12,18H2 |
InChI-Schlüssel |
LKRLVXKWQTZLNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


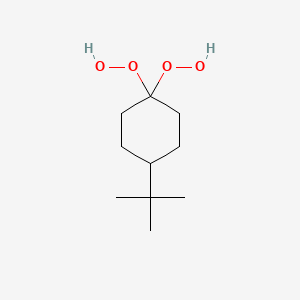
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)
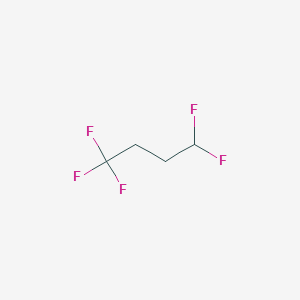
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
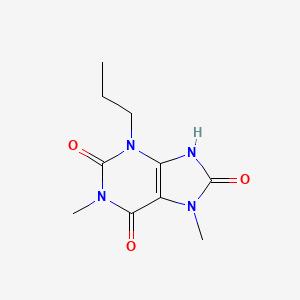

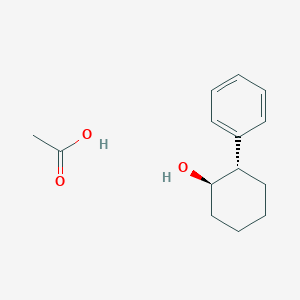
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

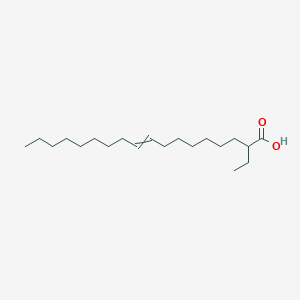
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
